lithium;4-ethynyl-N,N-dimethylaniline
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Overview
Description
Lithium;4-ethynyl-N,N-dimethylaniline, also known as 4-ethynyl-N,N-dimethylaniline, is an organic compound with the molecular formula C10H11N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by methyl groups, and an ethynyl group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
4-Ethynyl-N,N-dimethylaniline can be synthesized through the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . This method involves the removal of the hydroxyl group and the formation of the ethynyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
4-Ethynyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Sonogashira–Hagihara coupling reactions with halogenated compounds, such as 3-iodopyridine, to form N,N-dimethyl-4-(3-pyridinylethynyl)aniline.
Addition Reactions: The ethynyl group can react with copper (II) acetate to form copper (I) arylacetylide.
Complex Formation: It can react with dibromo magnesium porphyrin to form [5,15-bis[(4-dimethylamino)phenyl]ethynyl]-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium (II).
Scientific Research Applications
4-Ethynyl-N,N-dimethylaniline is used in various scientific research applications:
Biology: It can be used in the synthesis of biologically active compounds, although specific biological applications are less documented.
Mechanism of Action
The mechanism of action of 4-ethynyl-N,N-dimethylaniline involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the dimethylamino group. These functional groups allow it to form bonds with other molecules, facilitating the synthesis of complex compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparison with Similar Compounds
4-Ethynyl-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-Ethynylanisole: Similar structure but with a methoxy group instead of a dimethylamino group.
4-Ethynyltoluene: Similar structure but with a methyl group instead of a dimethylamino group.
1-Ethynyl-4-nitrobenzene: Similar structure but with a nitro group instead of a dimethylamino group.
These compounds share the ethynyl group but differ in their substituents on the benzene ring, which affects their reactivity and applications.
Properties
CAS No. |
66363-40-4 |
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Molecular Formula |
C10H10LiN |
Molecular Weight |
151.2 g/mol |
IUPAC Name |
lithium;4-ethynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H10N.Li/c1-4-9-5-7-10(8-6-9)11(2)3;/h5-8H,2-3H3;/q-1;+1 |
InChI Key |
FTQOGQHLJNHNOH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CN(C)C1=CC=C(C=C1)C#[C-] |
Origin of Product |
United States |
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